N-(1-Pyrenyl)anthranilic acid

Catalog No.
S13091241
CAS No.
873914-46-6
M.F
C23H15NO2
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Pyrenyl)anthranilic acid

CAS Number

873914-46-6

Product Name

N-(1-Pyrenyl)anthranilic acid

IUPAC Name

2-(pyren-1-ylamino)benzoic acid

Molecular Formula

C23H15NO2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26)

InChI Key

ZUYMNEBYEMFENX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

N-(1-Pyrenyl)anthranilic acid is a derivative of anthranilic acid, characterized by the presence of a pyrene moiety at the nitrogen atom of the anthranilic acid structure. This compound exhibits unique structural features due to the large polycyclic aromatic hydrocarbon (pyrene) attached to the amino acid backbone, which can influence its chemical behavior and biological activity. The molecular formula for N-(1-Pyrenyl)anthranilic acid is C_15H_13N_O_2, and it has a molecular weight of approximately 239.27 g/mol.

Typical of amino acids and aromatic compounds. Notably, it can participate in:

  • Amination Reactions: It can be synthesized via copper-catalyzed cross-coupling reactions involving 2-chlorobenzoic acid and 1-aminopyrene, yielding high yields of N-(1-Pyrenyl)anthranilic acid .
  • Complexation with Metal Ions: This compound has been shown to form complexes with metal ions, such as mercury(II), resulting in selective fluorescence quenching, which is useful for fluorosensing applications .

N-(1-Pyrenyl)anthranilic acid exhibits notable biological activities. It has been employed in metal ion-selective fluorosensing, demonstrating a significant response to mercury(II) ions even in the presence of competing metal ions like zinc(II) and cadmium(II) . The fluorescence properties of this compound make it a potential candidate for environmental monitoring and analysis.

The synthesis of N-(1-Pyrenyl)anthranilic acid typically involves:

  • Copper-Catalyzed Cross-Coupling: This method utilizes 2-chlorobenzoic acid and 1-aminopyrene in the presence of copper catalysts (e.g., CuI or Cu_2O) and bases such as potassium carbonate. The reaction conditions can be optimized to achieve yields as high as 99% .
  • Solvent Systems: Common solvents used include 2-ethoxyethanol and n-butanol, which facilitate the reaction while maintaining regioselectivity.

N-(1-Pyrenyl)anthranilic acid has several applications, particularly in:

  • Fluorosensing: Its ability to selectively bind metal ions makes it suitable for detecting heavy metals in environmental samples.
  • Material Science: Due to its fluorescent properties, it can be used in developing optical materials and sensors.
  • Biological Research: Its interactions with biomolecules can be explored for potential therapeutic applications.

Studies have shown that N-(1-Pyrenyl)anthranilic acid forms stable complexes with various metal ions, particularly mercury(II). Titration experiments demonstrated that this compound could selectively quench fluorescence in the presence of other metal ions, indicating its potential as a selective sensor . The interaction mechanisms involve non-covalent interactions such as π-π stacking and hydrogen bonding.

Several compounds share structural similarities with N-(1-Pyrenyl)anthranilic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
N-Phenylanthranilic AcidAromatic Amino AcidExhibits poor water solubility; used in various biological studies .
N-Methylanthranilic AcidAlkylated Amino AcidShows different solubility properties compared to N-(1-Pyrenyl)anthranilic acid .
Anthranilic AcidSimple Amino AcidBasic structure without aromatic substitution; serves as a building block for other compounds .
N-(9-Anthryl)anthranilic AcidAromatic Amino AcidSimilar to N-(1-Pyrenyl) but differs in the position of the anthracene moiety .

N-(1-Pyrenyl)anthranilic acid stands out due to its unique pyrene attachment, which significantly enhances its photophysical properties compared to other anthranilic acid derivatives. This compound's distinctive fluorescence characteristics make it particularly suitable for advanced sensing applications.

XLogP3

6.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.110278721 g/mol

Monoisotopic Mass

337.110278721 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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